molecular formula C8H13N3 B13154343 1-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

1-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Cat. No.: B13154343
M. Wt: 151.21 g/mol
InChI Key: YEJQZIOTOMXDIM-UHFFFAOYSA-N
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Description

1-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a heterocyclic compound with a unique structure that includes both imidazole and pyrazine rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylamine with a suitable diketone or ketoester, followed by cyclization under acidic or basic conditions. The reaction conditions often include refluxing in solvents such as ethanol or methanol, with catalysts like hydrochloric acid or sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the ethyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

1-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate: Another heterocyclic compound with similar structural features but different functional groups.

    5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: A closely related compound with potential biological activities.

Uniqueness

1-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is unique due to its specific substitution pattern and the presence of the ethyl group, which can influence its reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

1-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

InChI

InChI=1S/C8H13N3/c1-2-7-8-5-9-3-4-11(8)6-10-7/h6,9H,2-5H2,1H3

InChI Key

YEJQZIOTOMXDIM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2CNCCN2C=N1

Origin of Product

United States

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